(E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine (E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine
Brand Name: Vulcanchem
CAS No.: 61125-39-1
VCID: VC17269554
InChI: InChI=1S/C22H15N3O3/c26-25(27)20-12-6-16(7-13-20)14-23-19-10-8-18(9-11-19)22-24-15-21(28-22)17-4-2-1-3-5-17/h1-15H
SMILES:
Molecular Formula: C22H15N3O3
Molecular Weight: 369.4 g/mol

(E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine

CAS No.: 61125-39-1

Cat. No.: VC17269554

Molecular Formula: C22H15N3O3

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

(E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine - 61125-39-1

Specification

CAS No. 61125-39-1
Molecular Formula C22H15N3O3
Molecular Weight 369.4 g/mol
IUPAC Name 1-(4-nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine
Standard InChI InChI=1S/C22H15N3O3/c26-25(27)20-12-6-16(7-13-20)14-23-19-10-8-18(9-11-19)22-24-15-21(28-22)17-4-2-1-3-5-17/h1-15H
Standard InChI Key PILYPYKZIXKSKK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features an imine (-CH=N-) backbone linking two aromatic systems: a 4-nitrophenyl group and a 4-(5-phenyl-1,3-oxazol-2-yl)phenyl moiety. The (E)-configuration ensures the trans arrangement of substituents around the imine double bond, critical for maintaining planarity and conjugation . Key structural components include:

  • Nitrophenyl Group: Introduces electron-withdrawing effects, enhancing oxidative stability and influencing electronic transitions.

  • Oxazole Ring: A five-membered heterocycle with nitrogen and oxygen atoms, contributing to π-conjugation and intermolecular interactions .

  • Phenyl Substituents: Provide steric bulk and modulate solubility.

Table 1: Fundamental Properties

PropertyValue
Molecular FormulaC₂₂H₁₅N₃O₃
Molecular Weight369.4 g/mol
CAS Number61125-39-1
IUPAC Name(E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine
SMILESC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)N+[O-]

Spectroscopic Characterization

Analytical data from infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy confirm structural features:

  • IR Spectroscopy: Peaks at 1673 cm⁻¹ (C=O stretch of oxazole) and 1526 cm⁻¹ (C=N imine stretch) .

  • ¹H NMR: Resonances at δ 8.2–7.2 ppm (aromatic protons) and δ 8.9 ppm (imine proton) .

  • Mass Spectrometry: Molecular ion peak at m/z 369.4, consistent with the molecular weight.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized through a multi-step sequence involving:

  • Vilsmeier-Haack Reaction: Formation of the oxazole ring via cyclization of acetophenone phenylhydrazine with DMF and POCl₃ .

  • Imine Formation: Condensation of 4-(5-phenyl-1,3-oxazol-2-yl)benzaldehyde with 4-nitroaniline in methanol under acidic conditions .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Oxazole SynthesisDMF, POCl₃, 70–80°C, 6 hrs80
Imine FormationCH₃OH, CH₃COOH, reflux, 1 hr65

Purification and Crystallization

Recrystallization from isopropanol or ethyl acetate yields high-purity product (≥98%), confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Applications in Scientific Research

Materials Science

The compound’s conjugated π-system enables applications in:

  • Organic Electronics: As a semiconductor in field-effect transistors (FETs) due to high charge mobility.

  • Sensors: Nitroaromatic groups facilitate selective detection of explosives (e.g., TNT) via fluorescence quenching .

ApplicationMechanismSupporting Evidence
Antitumor AgentsTubulin inhibitionAnalog studies
Organic Semiconductorsπ-π stacking interactionsConjugated system analysis
ChemosensorsElectron-deficient nitro groupStructural analogs

Comparative Analysis with Structural Analogs

Diastereomeric Comparisons

The (E)-isomer exhibits distinct crystallographic properties compared to its (Z)-counterpart. For instance, dihedral angles between the oxazole and phenyl rings differ significantly (75.4° vs. 47.0° in (Z)-isomers), affecting packing efficiency and solubility .

Sulfur-Containing Analogs

Replacing the oxazole oxygen with sulfur (as in NSC177921) increases molecular weight (446.4 g/mol) and alters electronic properties, enhancing thiol-mediated binding in biological systems .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator